molecular formula C15H16N2O4 B2943193 N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1396678-02-6

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2943193
CAS RN: 1396678-02-6
M. Wt: 288.303
InChI Key: HWQSLKJDLMHPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

In a study, a photoactivatable N-4HCS derivative was synthesized to identify the N-4HCS cellular target .


Molecular Structure Analysis

The N-4HCS scaffold has been extensively studied by structure activity .


Chemical Reactions Analysis

The N-4HCS scaffold is a versatile chemical compound with immense potential in scientific research.


Physical And Chemical Properties Analysis

The N-4HCS scaffold is a versatile chemical compound with unique properties that enable diverse applications.

Scientific Research Applications

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

One notable application involves the use of bidentate auxiliaries derived from the isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation. This method enables the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the creation of various γ-substituted non-natural amino acids. Such a technique highlights the potential for synthesizing complex molecules through targeted chemical reactions (Pasunooti et al., 2015).

Metabolism and Disposition Studies Using 19F-NMR Spectroscopy

Another application is the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs to support the selection of candidates for further development. This technique provides valuable data on the metabolic fate and excretion balance of compounds, offering insights into their biological interactions and potential therapeutic applications (Monteagudo et al., 2007).

Development of Selective Histone Deacetylase Inhibitors

Research into the development of selective histone deacetylase (HDAC) inhibitors for treating neurodegenerative diseases such as Alzheimer's disease also represents a significant application. Compounds with potent inhibitory selectivity against HDAC6 have been shown to decrease the level of phosphorylation and aggregation of tau proteins, indicating their potential as therapeutic agents (Lee et al., 2018).

Synthesis of Energetic Materials

The synthesis of insensitive energetic materials based on the combination of 1,2,5- and 1,2,4-oxadiazole rings showcases the application of these compounds in the development of safer explosives. These materials possess moderate thermal stabilities and are insensitive towards impact and friction, indicating their suitability for applications requiring high safety standards (Yu et al., 2017).

Antifungal Activity and Structure-Activity Relationships

Furthermore, the synthesis and evaluation of compounds for antifungal activity against phytopathogenic fungi highlight the potential of these chemicals in agricultural applications. The development of novel compounds with higher activity than existing treatments can lead to improved methods for controlling fungal diseases in crops (Du et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, is the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the development and maturation of the malaria parasite’s gametocytes . By targeting Pfs16, the compound disrupts the normal progression of the parasite’s life cycle, specifically blocking the formation of male gametes . This disruption prevents the parasite from being transmitted to the mosquito, effectively halting the spread of the disease .

Pharmacokinetics

Given its potent activity against the malaria parasite, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is the blockage of male gamete formation in the malaria parasite life cycle . This blockage prevents the parasite from being transmitted to the mosquito, effectively stopping the spread of the disease . The compound exhibits this effect with nanomolar activity, indicating its high potency .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the malaria parasite and the stage of the parasite’s life cycle . Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and activity .

Safety and Hazards

The N-4HCS scaffold is not intended for human or veterinary use. It is for research use only.

Future Directions

The N-4HCS scaffold family is a powerful starting point from which future transmission-blocking antimalarials can be developed .

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-8-12(17-21-10)14(18)16-9-15(19)6-7-20-13-5-3-2-4-11(13)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSLKJDLMHPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide

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